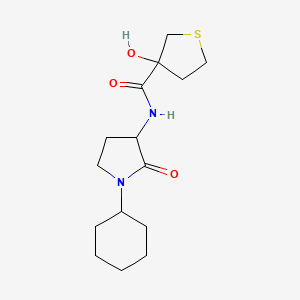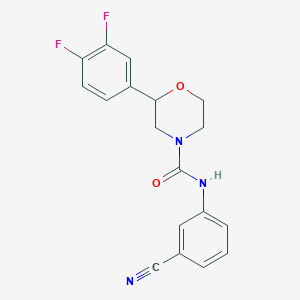
N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide, also known as BMS-986168, is a novel compound that has been developed for potential therapeutic use in various diseases. This compound belongs to the class of morpholine carboxamides and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease progression. This compound has been shown to selectively target specific enzymes and pathways, which makes it a promising candidate for therapeutic use.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of certain enzymes and signaling pathways, which results in the inhibition of cancer cell growth and reduction of inflammation. This compound has also been shown to have a favorable pharmacokinetic profile, which makes it a potential candidate for clinical use.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide in lab experiments is its selectivity towards specific enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets on disease progression. However, one of the limitations of using this compound is its potential toxicity at higher doses, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide. One area of interest is its potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Another area of interest is the development of new analogs of this compound with improved pharmacokinetic properties and selectivity towards specific targets. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide involves a multistep process that includes the reaction of 3-cyanophenylboronic acid with 3,4-difluoroaniline to form the intermediate product. The intermediate product is then reacted with morpholine-4-carboxylic acid to obtain the final product.
Scientific Research Applications
N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
properties
IUPAC Name |
N-(3-cyanophenyl)-2-(3,4-difluorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c19-15-5-4-13(9-16(15)20)17-11-23(6-7-25-17)18(24)22-14-3-1-2-12(8-14)10-21/h1-5,8-9,17H,6-7,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQAYDCEHMUOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC(=C2)C#N)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

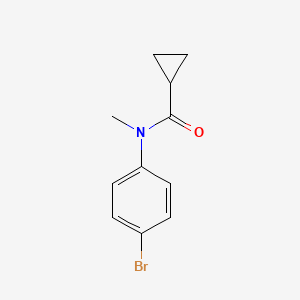
![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)



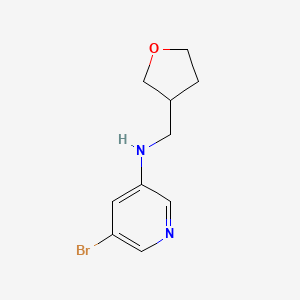
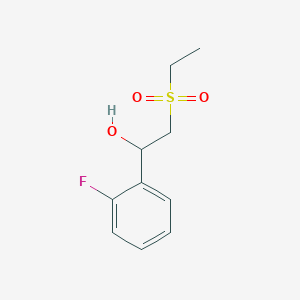
![(4,5-dimethyl-1H-indol-2-yl)-(4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)methanone](/img/structure/B6627458.png)
![N-[(3-cyanophenyl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide](/img/structure/B6627461.png)
![1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-[2-(3-hydroxyphenyl)morpholin-4-yl]ethanone](/img/structure/B6627469.png)
![2-(1,4-Dithian-2-yl)-1-[4-(oxan-4-yl)piperidin-1-yl]ethanone](/img/structure/B6627472.png)
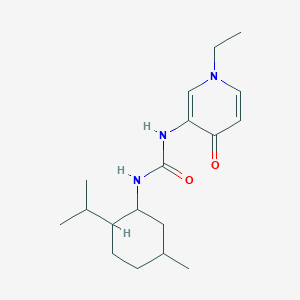
![3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6627494.png)
